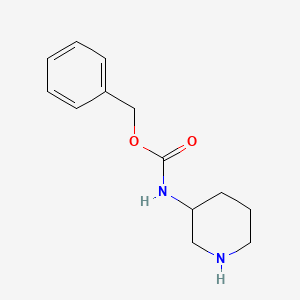

Benzyl piperidin-3-ylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl piperidin-3-ylcarbamate is a chemical compound with the molecular formula C13H18N2O2 . It is a solid substance and its IUPAC name is benzyl (3S)-3-piperidinylcarbamate .

Molecular Structure Analysis

The InChI code for this compound is1S/C13H18N2O2/c16-13(15-12-7-4-8-14-9-12)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2,(H,15,16)/t12-/m0/s1 . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 234.3 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .科学的研究の応用

Pharmacokinetics in Cancer Treatment

Benzyl piperidin-3-ylcarbamate analogs have been explored in cancer treatment, particularly in the development of Anaplastic Lymphoma Kinase (ALK) inhibitors. These compounds, including various this compound derivatives, show potential for the treatment of cancer due to their selective inhibition of ALK. However, issues such as high clearance and short half-life in in vivo studies have been noted, leading to ongoing research for improved analogs (Teffera et al., 2013).

Anti-Arrhythmic Activity

This compound derivatives have shown significant anti-arrhythmic activity. This discovery is based on the synthesis of various piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, some of which have demonstrated notable effectiveness in anti-arrhythmic applications (Abdel‐Aziz et al., 2009).

Modulation of GABA Receptors

Studies have indicated that certain this compound analogs can modulate γ-aminobutyric acid type A receptors (GABAAR). This is particularly relevant in the development of new therapeutic agents for neurological disorders. The research involved synthesizing a variety of piperine analogs and assessing their effects on GABAAR, highlighting the potential of this compound derivatives in neuropharmacology (Schöffmann et al., 2014).

Anti-Fatigue Effects

Research into benzamide derivatives, including this compound, has demonstrated their potential anti-fatigue effects. This was shown in studies where mice subjected to forced swimming tests exhibited improved performance and endurance when treated with these compounds. This opens up potential applications in treating fatigue-related conditions (Wu et al., 2014).

Targeting Urokinase Receptor

This compound derivatives have been explored for their ability to target the urokinase receptor, with implications in cancer treatment, particularly in breast tumor metastasis. This research involves the synthesis of analogs and testing their effectiveness in inhibiting tumor growth and metastasis, showcasing the compound's potential in oncology (Wang et al., 2011).

将来の方向性

Piperidine derivatives, including Benzyl piperidin-3-ylcarbamate, have significant potential in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis methods and exploring the potential applications of this compound and similar compounds.

作用機序

Target of Action

Compounds with a similar benzyl-piperidine group have been known to inhibit cholinesterase receptors .

Mode of Action

It is known that benzyl-piperidine groups provide good binding to the catalytic site of cholinesterase receptors, interacting with specific amino acids .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier .

特性

IUPAC Name |

benzyl N-piperidin-3-ylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c16-13(15-12-7-4-8-14-9-12)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHZGURGZRSODK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1,1-dioxothiazinan-2-yl)-N-[(3-methoxyphenyl)methyl]benzamide](/img/structure/B2704808.png)

![N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2704809.png)

![2-cyano-3-(furan-2-yl)-N-{[4-(pyridin-3-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2704812.png)

![2-(3,4-dimethylphenoxy)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B2704813.png)

![3-Methyl-6-[[1-(5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2704815.png)

![6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2704818.png)

![1-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2704822.png)

![4-{[2-methyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}phenyl N-methylcarbamate](/img/structure/B2704823.png)